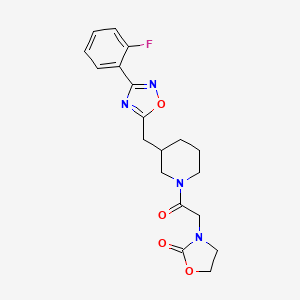
3-(2-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . This compound is also suggested to interact with Kirsten rat sarcoma (KRAS) proteins , which are small GTPases that regulate intracellular signaling pathways responsible for cell growth, migration, survival, and differentiation .
Mode of Action
The compound acts as an FGFR inhibitor , blocking the receptor’s activity and disrupting the signaling pathways it regulates . The inhibition of these targets can lead to changes in cellular processes, potentially altering cell growth and differentiation .
Biochemical Pathways
The inhibition of FGFR and interaction with KRAS can affect several biochemical pathways. FGFR inhibition can disrupt pathways involved in cell growth and differentiation, while KRAS interaction can affect pathways responsible for cell migration and survival . The downstream effects of these disruptions can vary, but they may include altered cell behavior and potentially the induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific context. Given its targets, the compound could potentially alter cell growth and differentiation, disrupt normal cellular signaling, and induce cell death . These effects could have significant implications in a variety of contexts, particularly in the treatment of diseases like cancer .
生物活性
The compound 3-(2-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex molecule that integrates various pharmacologically relevant motifs, particularly the 1,2,4-oxadiazole and oxazolidinone structures. These components have been widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The structure of this compound features a piperidine ring linked to an oxazolidinone scaffold and a 1,2,4-oxadiazole moiety. The presence of the 2-fluorophenyl group enhances its lipophilicity and potential bioactivity. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors that are crucial in various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated strong activity against both Gram-positive and Gram-negative bacteria. For example:
These compounds were found to be more potent than traditional antibiotics like vancomycin and linezolid.
Anticancer Activity
The anticancer potential of oxadiazole derivatives is notable. They have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). A review summarized several studies where oxadiazole hybrids exhibited promising cytotoxic effects against various cancer cell lines:
| Compound Type | Target Enzyme | Effect |
|---|---|---|
| Oxadiazole derivatives | Thymidylate synthase | Inhibition of cell growth |
| Oxadiazole hybrids | HDAC | Induction of apoptosis in cancer cells |
Anti-inflammatory Activity
Oxadiazoles have also been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin:
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Oxadiazole derivative | 25 | 23.6 - 82.3 |
3. Case Studies
A notable case study involved the synthesis and biological evaluation of a series of oxadiazole derivatives that were tested for their antimicrobial and anticancer activities. The most promising candidates showed a strong correlation between their structural features and biological efficacy, suggesting that modifications to the oxadiazole ring could enhance activity.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound). Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups such as fluorine enhances antibacterial potency.
- Ring Modifications : Alterations in the oxazolidinone structure can lead to increased anticancer activity by improving binding affinity to target enzymes.
特性
IUPAC Name |
3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c20-15-6-2-1-5-14(15)18-21-16(28-22-18)10-13-4-3-7-23(11-13)17(25)12-24-8-9-27-19(24)26/h1-2,5-6,13H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVLUCIBWIWTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














